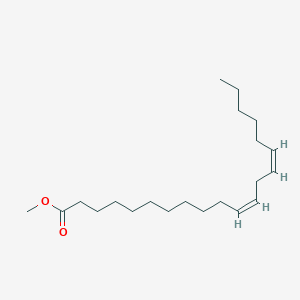

Cis-11,14-eicosadienoic acid methyl ester

Description

Properties

IUPAC Name |

methyl (11Z,14Z)-icosa-11,14-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJCFAOQCNNFAM-NQLNTKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424020 | |

| Record name | Methyl cis,cis-11,14-eicosadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61012-46-2 | |

| Record name | Methyl cis,cis-11,14-eicosadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61012-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Molecular Structure of cis-11,14-Eicosadienoic Acid Methyl Ester: A Multi-faceted Analytical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of cis-11,14-eicosadienoic acid methyl ester, a polyunsaturated fatty acid methyl ester (FAME) of significant interest in biochemical and nutritional research.[1][2] We present a multi-pronged analytical strategy, integrating chromatographic and spectroscopic techniques with classical chemical methods to deliver an unambiguous structural assignment. This guide moves beyond a simple recitation of methods, offering insights into the causal relationships behind experimental choices, thereby equipping researchers with a robust, self-validating workflow applicable to the broader class of unsaturated lipids. The methodologies detailed herein are designed to confirm the molecular weight, elemental composition, the precise location and stereochemistry of the double bonds, and the overall fatty acid profile of the sample.

Introduction: The Significance of Structural Verification

This compound, the methyl ester of (11Z,14Z)-eicosadienoic acid, is a C20:2 omega-6 polyunsaturated fatty acid derivative.[2] Its biological activities, including its role as a precursor to potent vasodilators and its potential influence on lipid metabolism, necessitate a definitive understanding of its molecular architecture.[2][3] The precise location and cis configuration of the double bonds are critical determinants of its physical and chemical properties, as well as its biological function.[1] Therefore, a rigorous and systematic approach to structure elucidation is paramount for any research or drug development program involving this molecule.

This guide will detail a logical progression of analytical techniques, beginning with sample preparation and preliminary characterization, followed by in-depth spectroscopic and chemical analyses to confirm every structural feature of the target molecule.

Foundational Analysis: Purity, Unsaturation, and Molecular Weight

Prior to engaging in complex spectroscopic analysis, foundational chemical and chromatographic assessments provide a crucial baseline for the investigation. This initial phase aims to determine the sample's purity, overall degree of unsaturation, and molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS): The Cornerstone of FAME Analysis

Gas chromatography is the preferred technique for the analysis of FAMEs due to its high resolution and sensitivity.[4] When coupled with a mass spectrometer, it provides both retention time data for identification and mass spectral data for structural confirmation.[5]

Rationale: The methyl ester form of the fatty acid is more volatile and less polar than the free fatty acid, making it amenable to GC analysis.[6] GC-MS allows for the separation of the target analyte from potential impurities and provides an initial confirmation of its molecular weight.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

If the starting material is the free fatty acid, derivatization to the methyl ester is required. A common method is esterification using boron trichloride in methanol.[7]

-

Weigh 1-5 mg of the sample into a reaction vial.

-

Add 1 mL of 12% BCl₃-methanol.

-

Heat at 60°C for 10 minutes.[7]

-

Cool, then add 1 mL of water and 1 mL of hexane. Shake vigorously.[7]

-

Allow the layers to separate and carefully transfer the upper hexane layer containing the FAME to a clean vial for analysis.[7]

-

-

GC-MS Parameters:

-

Column: A high-polarity column, such as a biscyanopropyl polysiloxane phase (e.g., SH-2560), is recommended for excellent resolution of FAME isomers.[8]

-

Injection: 1 µL of the sample in hexane.

-

Carrier Gas: Helium.

-

Temperature Program: An initial temperature of 120°C, ramped to 220°C at 2°C/min, with a final hold time.[9]

-

MS Detection: Electron Ionization (EI) at 70 eV. Scan range from m/z 40 to 500.[9]

-

Data Presentation: Expected GC-MS Results

| Parameter | Expected Result for this compound |

| Molecular Formula | C₂₁H₃₈O₂[10][11] |

| Molecular Weight | 322.53 g/mol [10][12] |

| Major EI-MS Fragments (m/z) | Molecular ion [M]⁺ at 322, fragments corresponding to loss of the methoxy group ([M-31]⁺), and characteristic hydrocarbon fragmentation patterns. |

| Kovats Retention Index | Approximately 2279 on a standard non-polar column.[10][13] |

Iodine Value Determination: Quantifying Unsaturation

The iodine value is a classical wet chemistry technique that provides a quantitative measure of the degree of unsaturation in a fat or oil.[14][15][16] It is defined as the mass of iodine in grams consumed by 100 grams of the substance.[14][15]

Rationale: This method confirms the presence of double bonds and can be used to calculate the average number of double bonds per molecule, providing a self-validating check on the proposed structure. For a pure sample of this compound (two double bonds), the theoretical iodine value can be calculated and compared with the experimental result.

Experimental Protocol: Iodine Value Determination (Wijs Method)

-

Accurately weigh approximately 0.2 g of the sample into a 500 mL iodine flask.

-

Dissolve the sample in 20 mL of chloroform.[15]

-

Add 25 mL of Wijs reagent (iodine monochloride solution) and swirl to mix. Store the flask in the dark for 30 minutes.[17]

-

Add 20 mL of 15% potassium iodide solution and 100 mL of distilled water.

-

Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the yellow color almost disappears.[18]

-

Add 1-2 mL of starch indicator solution and continue the titration until the blue color disappears.[18]

-

Perform a blank titration under the same conditions.

Spectroscopic Elucidation: Unveiling the Molecular Framework

Spectroscopic techniques provide detailed information about the functional groups, connectivity of atoms, and stereochemistry of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Rationale: For a FAME, FTIR can confirm the presence of the ester carbonyl group, C-O stretching, and C-H bonds in both saturated and unsaturated moieties. The presence and stereochemistry of the double bonds can also be inferred.

Experimental Protocol: FTIR Analysis

-

A small drop of the neat liquid sample is placed between two NaCl or KBr plates.

-

The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹).

Data Presentation: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Significance for this compound |

| ~3009 | =C-H stretch[19] | Confirms the presence of unsaturated C-H bonds. |

| 2918-2854 | C-H stretch (alkane)[19] | Indicates the long aliphatic chain. |

| ~1743 | C=O stretch (ester)[20] | Confirms the methyl ester functional group. |

| ~1436 | C-H bend (methyl)[20] | Characteristic of the methyl ester. |

| ~1170 | C-O stretch (ester)[19] | Further confirms the ester linkage. |

A key diagnostic feature for cis double bonds is the absence of a strong band around 965 cm⁻¹, which is characteristic of trans C=C bonds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework.

Rationale: ¹H NMR provides information on the chemical environment of each proton, their connectivity through spin-spin coupling, and their relative numbers through integration. ¹³C NMR reveals the number of chemically distinct carbon atoms and their chemical environment. Together, they allow for the complete assignment of the molecule's structure.

Experimental Protocol: NMR Spectroscopy

-

Dissolve 5-10 mg of the sample in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[21]

Data Presentation: Expected NMR Chemical Shifts and Couplings

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.35 | m | 4H | Olefinic protons (-CH=CH-)[22] |

| ~3.67 | s | 3H | Methyl ester protons (-OCH₃)[23] |

| ~2.77 | t | 2H | Bis-allylic protons (=CH-CH₂-CH=)[22] |

| ~2.30 | t | 2H | Protons α to the carbonyl group (-CH₂-COO-)[23] |

| ~2.05 | m | 4H | Allylic protons (-CH₂-CH=)[22] |

| ~1.30 | m | ~14H | Methylene protons in the aliphatic chain (-(CH₂)ₙ-)[23] |

| ~0.88 | t | 3H | Terminal methyl protons (-CH₃)[23] |

The coupling constants of the olefinic protons can provide information about the stereochemistry of the double bonds; cis couplings are typically smaller (6-15 Hz) than trans couplings (11-18 Hz).[22]

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | Carbonyl carbon (-COO-)[24] |

| ~130, ~128 | Olefinic carbons (-CH=CH-)[24] |

| ~51 | Methyl ester carbon (-OCH₃)[24] |

| ~34 | Carbon α to the carbonyl group (-CH₂-COO-) |

| ~25-32 | Aliphatic methylene carbons (-(CH₂)ₙ-)[24] |

| ~14 | Terminal methyl carbon (-CH₃)[24] |

Chemical Derivatization and Degradation: Pinpointing Double Bond Positions

While modern spectroscopic methods are powerful, classical chemical techniques can provide unequivocal confirmation of double bond locations.

Ozonolysis: The Definitive Method for Locating Double Bonds

Ozonolysis is an organic reaction where ozone cleaves unsaturated bonds, forming carbonyl compounds.[25] The identification of these cleavage products directly reveals the original position of the double bonds.

Rationale: For this compound, ozonolysis will yield specific aldehyde and aldehyde-ester fragments that can be identified by GC-MS, thus confirming the C11 and C14 positions of the double bonds.

Experimental Protocol: Reductive Ozonolysis

-

Dissolve the sample in a non-participating solvent like pentane at a low temperature (-70°C).[26]

-

Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.[25]

-

Purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine, to work up the ozonide and form the aldehyde products.[25]

-

Analyze the resulting fragments by GC-MS.

Expected Ozonolysis Products:

Cleavage of the C11=C12 and C14=C15 double bonds will yield:

-

Heptanal: From the terminal end of the fatty acid.

-

Methyl 11-oxoundecanoate: From the ester end.

-

Malondialdehyde: From the carbons between the two double bonds.

The identification of these specific products provides definitive proof of the double bond positions.

Integrated Workflow and Data Synthesis

The power of this multi-faceted approach lies in the integration of data from each technique to build a cohesive and self-validating structural assignment.

dot

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion: A Robust and Defensible Strategy

The structural elucidation of a bioactive molecule like this compound demands a rigorous, multi-faceted analytical approach. By systematically integrating chromatographic separation, mass spectrometric detection, spectroscopic analysis (FTIR and NMR), and definitive chemical degradation (ozonolysis), researchers can achieve an unambiguous and defensible structural assignment. This guide provides a detailed framework and the underlying scientific rationale for each step, ensuring not only the accurate identification of the target molecule but also a thorough understanding of its chemical properties. The protocols and data presented herein serve as a valuable resource for scientists and professionals in the fields of lipidomics, natural product chemistry, and drug development.

References

- Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. [Link]

- Fenton, J. I., et al. (2011). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Lipids in Health and Disease, 10, 143. [Link]

- Wikipedia contributors. (2023). Ozonolysis. Wikipedia. [Link]

- Wikipedia contributors. (2023). Iodine value. Wikipedia. [Link]

- Nickell, E. C., & Privett, O. S. (1966). Determination of structure of unsaturated fatty acids via reductive ozonolysis. Lipids, 1(3), 166-170. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6430995, this compound. [Link]

- Pryor, W. A., et al. (1991). The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity. Chemical Research in Toxicology, 4(3), 341-348. [Link]

- Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. [Link]

- Cannon, J. R., et al. (1952). OZONOLYSIS OF UNSATURATED FATTY ACIDS: I. OZONOLYSIS OF OLEIC ACID. Canadian Journal of Chemistry, 30(4), 297-305. [Link]

- Centurion University of Technology and Management.

- CDR FoodLab®. (2023).

- Shimadzu Corporation. Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. [Link]

- Han, X., & Gross, R. W. (2002). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical Chemistry, 74(1), 179-187. [Link]

- The Editors of Encyclopaedia Britannica. (2023). Iodine value. Britannica. [Link]

- Ackman, R. G., & Castell, J. D. (1967). Ozonolysis of unsaturated fatty acids. 11. Esterification of the total products from the oxidative decomposition of ozonides with 2, 2-dimethoxypropane. Canadian Journal of Chemistry, 45(12), 1405-1409. [Link]

- Amrita Vishwa Vidyapeetham. (2012). Estimation of Iodine Value of Fats and Oils. Biochemistry Virtual Lab I. [Link]

- Merrill, A. H., et al. (1987). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research, 28(11), 1363-1368. [Link]

- Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. [Link]

- SCION Instruments.

- LabRulez GCMS.

- National Institute of Standards and Technology. cis-11,14-Eicosadienoic acid, methyl ester. NIST Chemistry WebBook. [Link]

- ResearchGate. FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...). [Link]

- D'Amelia, R. P., et al. (2015). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.

- AOCS Lipid Library.

- Doumenq, P., et al. (1997). GC/FT-IR Analysis of Fatty Acid Methyl Esters. Applied Spectroscopy, 51(9), 1363-1368. [Link]

- ResearchG

- National Institute of Standards and Technology. cis-11,14-Eicosadienoic acid, methyl ester. NIST Chemistry WebBook. [Link]

- Sinclair, R. G., et al. (1952). The Infrared Absorption Spectra of Unsaturated Fatty Acids and Esters 1. Journal of the American Chemical Society, 74(10), 2570-2575. [Link]

- AOCS Lipid Library.

- Tsimidou, M. Z., & Boskou, D. (1994). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Italian Journal of Food Science, 6(3). [Link]

- Spectrometrics.

- Mulula, A., et al. (2022). Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. Asian Journal of Applied Chemistry Research, 11(4), 15-24. [Link]

Sources

- 1. CAS 2463-02-7: cis-11,14-eicosadienoic acid methyl*ester [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy 11,14-Eicosadienoic acid, methyl ester | 2463-02-7 [smolecule.com]

- 4. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]

- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrometrics.com [spectrometrics.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. gcms.labrulez.com [gcms.labrulez.com]

- 9. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cis-11,14-Eicosadienoic acid, methyl ester [webbook.nist.gov]

- 12. 顺 -11,14-二十碳二烯酸甲酯 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 13. cis-11,14-Eicosadienoic acid, methyl ester [webbook.nist.gov]

- 14. Iodine value - Wikipedia [en.wikipedia.org]

- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 16. Iodine value | Definition, Procedure, Units, Values, & Facts | Britannica [britannica.com]

- 17. cdrfoodlab.com [cdrfoodlab.com]

- 18. Virtual Labs [biotech01.vlabs.ac.in]

- 19. researchgate.net [researchgate.net]

- 20. journalajacr.com [journalajacr.com]

- 21. scispace.com [scispace.com]

- 22. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-NMR SPECTROSCOPY OF FATTY ACIDS AND THEIR DERIVATIVES [orgspectroscopyint.blogspot.com]

- 23. aocs.org [aocs.org]

- 24. researchgate.net [researchgate.net]

- 25. Ozonolysis - Wikipedia [en.wikipedia.org]

- 26. Determination of structure of unsaturated fatty acids via reductive ozonolysis | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Biological Activity of Methyl cis,cis-11,14-Eicosadienoate

Part 1: Introduction to Methyl cis,cis-11,14-Eicosadienoate

Chemical Properties and Structure

Methyl cis,cis-11,14-eicosadienoate is a polyunsaturated fatty acid methyl ester (FAME) with the chemical formula C21H38O2.[1][2][3] It is the methyl ester of cis,cis-11,14-eicosadienoic acid, a 20-carbon omega-6 fatty acid with two cis double bonds at the 11th and 14th positions.[4][5][6] The presence of these double bonds makes the molecule susceptible to oxidation.[5][6] It is a colorless to pale yellow liquid at room temperature and is soluble in organic solvents.[5][6]

| Property | Value | Source |

| Molecular Formula | C21H38O2 | [1][2][3] |

| Molecular Weight | 322.53 g/mol | [1][2][3] |

| IUPAC Name | methyl (11Z,14Z)-icosa-11,14-dienoate | [1][2][3] |

| Synonyms | Methyl eicosadienoate, C20:2 (cis, cis-11,14) Methyl ester | [1] |

| CAS Number | 61012-46-2 | [1][2] |

Occurrence and Significance

Methyl cis,cis-11,14-eicosadienoate is found in various natural sources, including certain plant oils like safflower oil.[7] The unesterified form, cis,cis-11,14-eicosadienoic acid, is a naturally occurring polyunsaturated fatty acid (PUFA) found in animal tissues.[8] This fatty acid is a precursor to dihomo-γ-linolenic acid (DGLA), a significant intermediate in the biosynthesis of eicosanoids, which are potent signaling molecules involved in inflammation and other physiological processes.[9][10] The methyl ester form is more lipid-soluble, making it a useful tool for in vitro and in vivo studies.[1][8]

Overview of Biological Activities

Methyl cis,cis-11,14-eicosadienoate and its corresponding free fatty acid exhibit a range of biological activities, with the most well-documented being its anti-inflammatory and immunomodulatory effects. These effects are primarily attributed to its ability to inhibit key enzymes and receptors in inflammatory pathways. Additionally, preliminary research suggests potential antimicrobial and antiproliferative properties. This guide will delve into the technical details of these biological activities, providing mechanistic insights and experimental protocols for their investigation.

Part 2: Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of methyl cis,cis-11,14-eicosadienoate are multifaceted, stemming from its direct interaction with molecular targets and its role as a precursor to anti-inflammatory mediators.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

2.1.1. Mechanism of Action and Kinetic Data

A key mechanism underlying the immunomodulatory effects of cis,cis-11,14-eicosadienoic acid is the competitive inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[1][8] IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, which are essential for the proliferation of lymphocytes.[7][11] By inhibiting IMPDH, cis,cis-11,14-eicosadienoic acid can suppress immune responses.[7][11]

Studies have shown that 11(Z),14(Z)-eicosadienoic acid is a potent competitive inhibitor of IMPDH with a Ki value of 3.1 µM .[1][8][12]

2.1.2. Experimental Protocol: In Vitro IMPDH Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of methyl cis,cis-11,14-eicosadienoate on IMPDH. The assay measures the rate of NADH production, a product of the IMPDH-catalyzed reaction.

Materials:

-

Human recombinant IMPDH type 2

-

Inosine 5'-monophosphate (IMP)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Dithiothreitol (DTT)

-

Potassium phosphate buffer (KH2PO4), pH 8.5

-

Methyl cis,cis-11,14-eicosadienoate

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a reaction buffer containing 50 mM KH2PO4 (pH 8.5) and 5 mM DTT.

-

Prepare stock solutions of IMP (e.g., 10 mM) and NAD+ (e.g., 40 mM) in deionized water.

-

Prepare a stock solution of methyl cis,cis-11,14-eicosadienoate in a suitable solvent (e.g., ethanol or DMSO) and create a series of dilutions to be tested.

-

Reconstitute the lyophilized IMPDH enzyme in deionized water to a suitable concentration (e.g., 50-100 mU in 200 µL).[7]

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Pre-incubate the plate at 37°C for 10 minutes.[7]

-

-

Initiation and Measurement:

-

Initiate the reaction by adding NAD+ solution to each well (to a final concentration of, for example, 1 mM).[7]

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH production) for each concentration of the inhibitor.

-

Determine the percent inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the inhibitor concentration and calculate the IC50 value.

-

To determine the Ki, perform the assay with varying concentrations of both the substrate (IMP) and the inhibitor, and analyze the data using Lineweaver-Burk or Dixon plots.

-

Antagonism of the Leukotriene B4 (LTB4) Receptor

2.2.1. Mechanism of Action and Binding Affinity

Cis,cis-11,14-eicosadienoic acid has been shown to inhibit the binding of leukotriene B4 (LTB4) to its receptor on neutrophils.[1][8] LTB4 is a potent pro-inflammatory mediator that plays a crucial role in the recruitment and activation of leukocytes.[13] By antagonizing the LTB4 receptor, cis,cis-11,14-eicosadienoic acid can dampen the inflammatory response.

The inhibitory constant (Ki ) for the binding of 11(Z),14(Z)-eicosadienoic acid to the LTB4 receptor on neutrophils is 3.0 µM .[1][8]

2.2.2. Experimental Protocol: LTB4 Receptor Binding Assay

This protocol describes a competitive binding assay to evaluate the ability of methyl cis,cis-11,14-eicosadienoate to displace a radiolabeled LTB4 ligand from its receptor on neutrophil membranes.

Materials:

-

Isolated human neutrophils or a cell line expressing the LTB4 receptor (e.g., HL-60 cells)[5]

-

Radiolabeled LTB4 (e.g., [3H]LTB4)

-

Methyl cis,cis-11,14-eicosadienoate

-

Unlabeled LTB4 (for determining non-specific binding)

-

Binding buffer (e.g., PBS with calcium and magnesium)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Isolate membranes from neutrophils or HL-60 cells by homogenization and centrifugation. Resuspend the membrane pellet in the binding buffer.

-

-

Binding Assay:

-

In microcentrifuge tubes, combine:

-

Neutrophil membranes

-

A fixed concentration of [3H]LTB4

-

Varying concentrations of the test compound (methyl cis,cis-11,14-eicosadienoate) or vehicle control.

-

For non-specific binding control, add a high concentration of unlabeled LTB4.

-

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding for each concentration of the test compound.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

DGLA can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce anti-inflammatory eicosanoids, such as prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE). [10][14]Alternatively, DGLA can be converted to arachidonic acid (AA) by the enzyme Δ5-desaturase, which is then a substrate for the synthesis of pro-inflammatory eicosanoids like prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). [10] 2.3.2. Effects on Cyclooxygenase (COX) Pathways and Prostaglandin Synthesis

While direct inhibitory or activating effects of methyl cis,cis-11,14-eicosadienoate on COX enzymes are not well-documented, its conversion to DGLA can shift the balance of prostaglandin synthesis. [10]DGLA is a substrate for both COX-1 and COX-2, leading to the production of the 1-series prostaglandins (e.g., PGE1), which generally have anti-inflammatory and vasodilatory properties. [10][14]This is in contrast to the 2-series prostaglandins (e.g., PGE2) derived from arachidonic acid, which are predominantly pro-inflammatory. [10] 2.3.3. Effects on Lipoxygenase (LOX) Pathways and Leukotriene Synthesis

Similar to the COX pathway, the metabolism of DGLA by lipoxygenases can lead to the formation of anti-inflammatory products. For instance, 15-lipoxygenase (15-LOX) can convert DGLA to 15-HETrE, which has anti-inflammatory and anti-proliferative actions. [10]Furthermore, as previously mentioned, cis,cis-11,14-eicosadienoic acid can directly inhibit the binding of the pro-inflammatory leukotriene LTB4 to its receptor. [1][8] 2.3.4. Experimental Protocol: In Vitro COX/LOX Activity Assays

These protocols provide a framework for assessing the effects of methyl cis,cis-11,14-eicosadienoate on the activity of COX and LOX enzymes.

COX Activity Assay (Oxygen Consumption Method):

-

Principle: Measures the consumption of oxygen during the conversion of arachidonic acid to PGG2 by COX enzymes.

-

Procedure:

-

Add purified COX-1 or COX-2 enzyme to a reaction chamber containing a buffer and a cofactor like hematin.

-

Introduce the test compound (methyl cis,cis-11,14-eicosadienoate) or vehicle control.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the rate of oxygen consumption using an oxygen electrode.

-

Calculate the percent inhibition or activation compared to the control.

-

LOX Activity Assay (Spectrophotometric Method):

-

Principle: Measures the formation of hydroperoxy fatty acids, which have a characteristic absorbance at 234 nm.

-

Procedure:

-

In a quartz cuvette, combine a buffer, purified 5-LOX or 15-LOX enzyme, and the test compound or vehicle control.

-

Initiate the reaction by adding the substrate (e.g., arachidonic acid or linoleic acid).

-

Monitor the increase in absorbance at 234 nm over time.

-

Calculate the initial reaction rate and determine the effect of the test compound.

-

Part 3: Potential Therapeutic Applications

Preliminary research suggests that methyl cis,cis-11,14-eicosadienoate and related fatty acids may have therapeutic potential beyond their anti-inflammatory effects.

Antimicrobial Activity

Some studies have indicated that fatty acid methyl esters, including those from microalgae containing cis-11,14-eicosadienoic acid methyl ester, possess antimicrobial activity against various bacterial and fungal pathogens. [10]The proposed mechanism involves the disruption of the bacterial cell membrane. [6]Generally, unsaturated fatty acids tend to be more active than their saturated counterparts, and Gram-positive bacteria are often more susceptible than Gram-negative bacteria. [2][4]

Antiproliferative Effects in Cancer Cells

There is some evidence to suggest that certain polyunsaturated fatty acids and their derivatives can exert antiproliferative effects on cancer cells. [15][16][17][18]The mechanisms are not fully elucidated but may involve the induction of apoptosis and modulation of signaling pathways related to cell growth and survival. [18]For instance, a product of c9,t11-CLA elongation, c11,t13-conjugated eicosadienoic acid, has been shown to have dose-dependent inhibitory effects on cancer cell proliferation in vitro. [15]Further research is needed to specifically evaluate the antiproliferative potential of methyl cis,cis-11,14-eicosadienoate.

Part 4: Summary and Future Directions

Key Biological Activities and Mechanisms

Methyl cis,cis-11,14-eicosadienoate, primarily through its active free fatty acid form, demonstrates significant biological activity. Its key anti-inflammatory and immunomodulatory mechanisms include:

-

Competitive inhibition of IMP dehydrogenase , a critical enzyme for lymphocyte proliferation.

-

Antagonism of the LTB4 receptor , thereby blocking the action of a potent pro-inflammatory mediator.

-

Metabolic conversion to DGLA , which serves as a precursor for anti-inflammatory eicosanoids.

Gaps in Current Knowledge and Future Research Perspectives

While the foundational biological activities have been identified, several areas warrant further investigation:

-

Detailed Metabolic Fate: A thorough investigation into the esterase-mediated hydrolysis of the methyl ester and the efficiency of its conversion to DGLA in various cell types is needed.

-

Direct Enzyme Interactions: Further studies are required to determine the direct effects of methyl cis,cis-11,14-eicosadienoate and its free fatty acid on the activity of COX and LOX enzymes.

-

In Vivo Efficacy: The promising in vitro findings need to be translated into in vivo models of inflammatory diseases to assess the therapeutic potential of this compound.

-

Exploration of Other Activities: The preliminary findings on antimicrobial and antiproliferative effects should be expanded upon with more detailed mechanistic studies and evaluation against a broader range of pathogens and cancer cell lines.

Part 5: References

-

Active Human IMPDH Type 2 Enzyme - NOVOCIB. (2025, December 8). Retrieved from [Link]

-

Anticancer activity of 10-undecenoic acid methyl ester-based lipoconjugates. (n.d.). Retrieved from [Link]

-

Antimicrobial Activities of Fatty Acids and their Derivatives. (2019, August 2). In Books. Retrieved from [Link]

-

Inhibitory action of polyunsaturated fatty acids on IMP dehydrogenase. (2007). PubMed. Retrieved from [Link]

-

Dihomo-γ-linolenic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. (2018, November 19). NIH. Retrieved from [Link]

-

Development and Application of a Membrane Receptor Assay for Leukotriene B4. (1989, June). PubMed. Retrieved from [Link]

-

The antiproliferative effects of biologically active isomers of conjugated linoleic acid on human colorectal and prostatic cancer cells. (n.d.). PubMed. Retrieved from [Link]

-

Evaluation of Fatty Acid Composition, Antioxidant and Antimicrobial Activity, Mineral Composition and Calorie Values of Some Nut. (2012, July 20). ACG Publications. Retrieved from [Link]

-

Human Leukotriene B4(LT-B4)ELISA Kit. (n.d.). Sinogeneclon. Retrieved from [Link]

-

Antimicrobial activities of microbial essential fatty acid against foodborne pathogenic bacteria. (n.d.). PMC - NIH. Retrieved from [Link]

-

Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. (n.d.). MDPI. Retrieved from [Link]

-

Dihydroxy-Metabolites of Dihomo-γ-linolenic Acid Drive Ferroptosis-Mediated Neurodegeneration. (2023, March 16). ACS Central Science - ACS Publications. Retrieved from [Link]

-

Elabscience® LTB4(Leukotriene B4) ELISA Kit. (n.d.). Retrieved from [Link]

-

Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. (n.d.). MDPI. Retrieved from [Link]

-

Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: Implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. (n.d.). ResearchGate. Retrieved from [Link]

-

COX-2 Inhibitory Effects of Naturally Occurring and Modified Fatty Acids. (n.d.). Retrieved from [Link]

-

Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2. (n.d.). PMC - NIH. Retrieved from [Link]

-

Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. (2023, August 23). PMC - NIH. Retrieved from [Link]

-

Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. (n.d.). MDPI. Retrieved from [Link]

-

cis-11,14-Eicosadienoic acid, methyl ester. (n.d.). the NIST WebBook. Retrieved from [Link]

-

Antiproliferative and antioxidant potentials of bioactive edible vegetable fraction of Achyranthes ferruginea Roxb. in cancer cell line. (n.d.). NIH. Retrieved from [Link]

-

Conversion of human 5-lipoxygenase to a 15-lipoxygenase by a point mutation to mimic phosphorylation at Serine-663. (n.d.). Retrieved from [Link]

-

COX-2 Inhibitory Effects of Naturally Occurring and Modified Fatty Acids. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Antiproliferative effects of 13α/β-steroids on triple-negative MDA-MB-231 breast cancer cells. (n.d.). Portal de Revistas da USP. Retrieved from [Link]

-

Strong activation of cyclooxygenase I and II catalytic activity by dietary bioflavonoids. (n.d.). NIH. Retrieved from [Link]

-

Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Antimicrobial activities of microbial essential fatty acid against foodborne pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Development and application of a membrane receptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications | MDPI [mdpi.com]

- 7. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 12. portlandpress.com [portlandpress.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. researchgate.net [researchgate.net]

- 15. The antiproliferative effects of biologically active isomers of conjugated linoleic acid on human colorectal and prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiproliferative and antioxidant potentials of bioactive edible vegetable fraction of Achyranthes ferruginea Roxb. in cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. revistas.usp.br [revistas.usp.br]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Sources of cis-11,14-Eicosadienoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the natural sources of cis-11,14-eicosadienoic acid methyl ester, a significant polyunsaturated fatty acid (PUFA) in biomedical research. We will delve into its prevalence across various biological kingdoms, present detailed methodologies for its extraction and analysis, and elucidate its biosynthetic pathway. This document is intended to serve as a practical resource for researchers seeking to isolate, identify, and utilize this compound in their scientific endeavors.

Introduction to cis-11,14-Eicosadienoic Acid

cis-11,14-Eicosadienoic acid (20:2n-6) is a naturally occurring omega-6 polyunsaturated fatty acid. Its methyl ester form is commonly used in research due to its increased stability and volatility, which are advantageous for analytical techniques such as gas chromatography.[1] This fatty acid is a metabolite of linoleic acid and a precursor to other important bioactive lipids.[2] Its biological activities and potential therapeutic applications are areas of active investigation, making reliable natural sources of this compound highly valuable.

Natural Occurrence and Distribution

cis-11,14-Eicosadienoic acid is found across a diverse range of organisms, from microorganisms to plants and animals. However, its abundance varies significantly. The following sections detail its presence in these natural sources.

Fungal Kingdom: A Promising Source

Certain filamentous fungi have emerged as particularly rich sources of cis-11,14-eicosadienoic acid. Notably, species within the genera Rhizopus and Trichoderma have been identified as potent producers.

-

Rhizopus stolonifer : Studies have shown that this common bread mold can accumulate significant quantities of lipids, with cis-11,14-eicosadienoic acid being a notable component of its fatty acid profile.[3]

-

Trichoderma harzianum : This biocontrol fungus is another promising source, with research indicating its ability to synthesize this specific C20:2 fatty acid.[4][5][6][7]

The cultivation of these oleaginous fungi under optimized conditions can yield substantial biomass, making them an attractive and scalable source for the production of cis-11,14-eicosadienoic acid.

Plant Kingdom: Seed Oils

While not as concentrated as in some fungi, cis-11,14-eicosadienoic acid is present in the seed oils of various plant families:

-

Pinaceae (Pine family): Seed oils from various pine species contain this fatty acid, although typically as a minor component.

-

Cruciferae (Mustard family): Certain species within this family also have seed oils containing detectable levels of cis-11,14-eicosadienoic acid.

-

Cannabis sativa : The seed oil of this plant has been reported to contain cis-11,14-eicosadienoic acid.

Animal Kingdom: A Minor Component

In the animal kingdom, cis-11,14-eicosadienoic acid is generally found as a minor fatty acid in various tissues and products:

-

Mammalian Tissues: It is present in small amounts in the fatty acid profiles of various mammalian tissues.

-

Human Breast Milk: This essential nutrient for infants contains trace amounts of cis-11,14-eicosadienoic acid.[8]

-

Marine Invertebrates: The sea urchin Arbacia punctulata has been identified as a marine source of this compound.

Comparative Abundance of cis-11,14-Eicosadienoic Acid

The following table summarizes the approximate concentrations of cis-11,14-eicosadienoic acid found in various natural sources. It is important to note that these values can vary depending on factors such as the specific strain or species, growth conditions, and extraction methods.

| Natural Source Category | Specific Organism/Source | Approximate Concentration (% of total fatty acids) |

| Fungi | Rhizopus stolonifer | High (Potentially >10%) |

| Trichoderma harzianum | Moderate to High | |

| Plants | Seed Oils (Pinaceae, Cruciferae) | Low to Moderate (<5%) |

| Cannabis sativa Seed Oil | Low | |

| Animals | Mammalian Tissues | Low (<1%) |

| Human Breast Milk | Trace | |

| Arbacia punctulata | Low |

Methodologies for Extraction, Purification, and Analysis

For researchers aiming to work with this compound, a robust and validated methodology for its isolation and quantification is paramount. The following sections provide a detailed protocol, with a focus on fungal sources due to their high yields.

Workflow for Isolation and Analysis

The overall process involves the extraction of total lipids from the biomass, transesterification to convert fatty acids to their methyl esters (FAMEs), purification of the target FAME, and finally, its identification and quantification.

Caption: Workflow from fungal biomass to quantitative analysis.

Detailed Experimental Protocol: Fungal Source

This protocol outlines a step-by-step method for obtaining purified this compound from a fungal culture, such as Rhizopus stolonifer.

Part 1: Total Lipid Extraction

-

Harvesting and Drying: Harvest the fungal mycelium by filtration and wash with distilled water. Lyophilize or oven-dry the biomass at 60°C to a constant weight.

-

Cell Disruption: Grind the dried biomass into a fine powder using a mortar and pestle.

-

Solvent Extraction:

-

Suspend the powdered biomass in a chloroform:methanol (2:1, v/v) mixture.

-

Agitate the mixture for several hours at room temperature.

-

Filter the mixture to separate the biomass from the solvent.

-

Wash the filtrate with a 0.9% saline solution to remove non-lipid contaminants.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

Part 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)

-

Reaction Setup: Dissolve the dried lipid extract in a known volume of toluene.

-

Methanolysis: Add a solution of 1% sulfuric acid in methanol to the lipid solution.

-

Incubation: Heat the mixture at 50°C for 2-3 hours in a sealed vial.

-

Extraction of FAMEs:

-

After cooling, add hexane and water to the reaction mixture.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

Repeat the hexane extraction to maximize yield.

-

Dry the pooled hexane extracts over anhydrous sodium sulfate.

-

Evaporate the hexane to obtain the crude FAME mixture.

-

Part 3: Purification of this compound

-

Chromatographic Method: High-performance liquid chromatography (HPLC) with a silver ion-impregnated stationary phase (Ag-HPLC) is a highly effective method for separating FAMEs based on their degree of unsaturation.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., acetonitrile) is typically used.

-

Fraction Collection: Collect the fractions eluting from the column. The elution order will depend on the specific column and mobile phase conditions, but generally, FAMEs with more double bonds are retained longer.

-

Purity Assessment: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical GC-MS to identify the fraction containing the purified this compound.

Part 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is the gold standard for FAME analysis.

-

Column: A polar capillary column (e.g., a wax-type column) is suitable for separating FAMEs.

-

Temperature Program: A programmed temperature gradient is used to elute the FAMEs based on their boiling points and interactions with the stationary phase.

-

Identification: The mass spectrometer will provide a mass spectrum for each eluting compound. The fragmentation pattern of this compound will be unique and can be compared to a reference standard or a spectral library for positive identification.

-

Quantification: By using an internal standard (e.g., a fatty acid not present in the sample), the concentration of this compound in the original sample can be accurately determined.

Biosynthesis of cis-11,14-Eicosadienoic Acid

The biosynthesis of cis-11,14-eicosadienoic acid (20:2n-6) is an extension of the metabolic pathway for omega-6 fatty acids, starting from the essential fatty acid, linoleic acid (18:2n-6). The process involves a series of enzymatic elongation and desaturation steps.

Caption: Biosynthetic pathway of cis-11,14-eicosadienoic acid.

The key enzymes in this pathway are:

-

Elongases (ELOVL): These enzymes are responsible for the addition of two-carbon units to the fatty acid chain. In this case, an elongase acts on linoleic acid to produce an intermediate 20-carbon fatty acid.

-

Desaturases: These enzymes introduce double bonds at specific positions in the fatty acid chain. A Δ14-desaturase is responsible for introducing the double bond at the 14th position, converting the intermediate into cis-11,14-eicosadienoic acid. The position of the initial double bonds from linoleic acid is shifted during the elongation process. The conversion of linoleic acid (18:2 Δ9,12) first involves an elongation step to form eicosadienoic acid (20:2 Δ11,14).[9]

Understanding this pathway is crucial for metabolic engineering efforts aimed at overproducing this valuable fatty acid in microbial or plant systems.

Conclusion

This compound is a polyunsaturated fatty acid with growing research interest. While present in a variety of natural sources, oleaginous fungi, particularly Rhizopus stolonifer and Trichoderma harzianum, represent the most promising and scalable sources for its production. The methodologies outlined in this guide provide a robust framework for the extraction, purification, and analysis of this compound, enabling researchers to reliably obtain it for their studies. Furthermore, a clear understanding of its biosynthetic pathway opens avenues for biotechnological approaches to enhance its production. This guide serves as a foundational resource for scientists and professionals in the field, facilitating further exploration of the biological roles and therapeutic potential of cis-11,14-eicosadienoic acid.

References

- Enzymes enabling the biosynthesis of various C20 polyunsaturated fatty acids in a sea urchin Hemicentrotus pulcherrimus. (2025). Open Biology. The Royal Society. [Link]

- Enzymes enabling the biosynthesis of various C20 polyunsaturated fatty acids in a sea urchin Hemicentrotus pulcherrimus. (n.d.).

- Enzymes enabling the biosynthesis of various C20 polyunsaturated fatty acids in a sea urchin Hemicentrotus pulcherrimus. (n.d.). Semantic Scholar. [Link]

- Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. (n.d.). Frontiers in Microbiology. [Link]

- Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)]. (2025).

- Biosynthetic pathways of long-chain (≥ C20) polyunsaturated fatty acids... (n.d.).

- Evaluation of the oleaginous Rhizopus stolonifer capability for lipid production using agricultural wastes. (n.d.). Bibliomed. [Link]

- Exploration and Evaluation of Secondary Metabolites from Trichoderma harzianum: GC-MS Analysis, Phytochemical Profiling, Antifungal and Antioxidant Activity Assessment. (2023). PMC. NIH. [Link]

- FA purific

- The biosynthetic pathways of long-chain (≥C 20 ) polyunsaturated fatty... (n.d.).

- Metabolomic profiling of Trichoderma spp. using gas chromatography-tandem mass spectrometry (GC... (n.d.). International Journal of Advanced Biochemistry Research. [Link]

- Preparation of fatty acid methyl esters for gas-liquid chrom

- Lipid content and fatty acid composition of a marine-derived Trichoderma longibrachiatum strain cultured by agar surface and... (n.d.). Archimer. [Link]

- Chemical Characterization of Trichoderma spp. Extracts with Antifungal Activity against Cocoa Pathogens. (2023). PMC. PubMed Central. [Link]

- Combined Biostimulant Applications of Trichoderma spp. with Fatty Acid Mixtures Improve Biocontrol Activity, Horticultural Crop Yield and Nutritional Quality. (n.d.). MDPI. [Link]

- (A) Isolation and purification of glycosphingolipids from Rhizopus... (n.d.).

- Protocol for Extracting Ester-Linked Fatty Acid Methyl Esters. (n.d.). Unknown Source. [Link]

- Production of Primary Metabolites by Rhizopus stolonifer, Causal Agent of Almond Hull Rot Disease. (n.d.). MDPI. [Link]

- Fatty acid methyl ester analysis of Aspergillus fumigatus isolated from fruit pulps for biodiesel production using GC-MS spectrometry. (n.d.). PMC. NIH. [Link]

- A Comprehensive Analysis of the Lipidomic Signatures in Rhizopus delemar. (n.d.). MDPI. [Link]

- This compound. (n.d.). PubChem. [Link]

- Fatty acid synthesis. (n.d.). Wikipedia. [Link]

- Metabolism of cis-11, cis-14- and trans-11,trans-14-eicosadienoic acids in the r

- 21.1: Biosynthesis of Fatty Acids and Eicosanoids. (2025). Biology LibreTexts. [Link]

- Showing metabocard for Eicosadienoic acid (HMDB0005060). (n.d.).

- Determination of Total Lipids as Fatty Acid Methyl Esters (FAME) by in situ Transesterification: Laboratory Analytical Procedure. (n.d.).

- Composition and ultrastructure of the sporangiospore wall of Rhizopus stolonifer. (2025).

- Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. (n.d.). PubMed. [Link]

- Fatty Acid Synthesis - Part I (video). (n.d.). Khan Academy. [Link]

- Fungal Lipids: The Biochemistry of Lipid Accumul

- Lipids of Rhizopus arrhizus Fischer. (n.d.). PMC. NIH. [Link]

- Extraction, Derivatization, and Analysis of Fatty Acid Methyl Ester (FAME) in Tissue Homogenates and Blubber by ASE and Gas Chromatography. (n.d.). Unknown Source. [Link]

- Production of Primary Metabolites by Rhizopus stolonifer, Causal Agent of Almond Hull Rot Disease. (n.d.). NIH. [Link]

- Rhizopus stolonifer biomass catalytic transesterification capability: optimization of cultivation conditions. (2023). PMC. PubMed Central. [Link]

- Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2025). Unknown Source. [Link]

- Cis,Cis-11,14-Eicosadienoic Acid, Metabolite in Human-GEM. (n.d.).

- Which FAME preparation procedure for which sample? (2015).

Sources

- 1. This compound | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 4. Exploration and Evaluation of Secondary Metabolites from Trichoderma harzianum: GC-MS Analysis, Phytochemical Profiling, Antifungal and Antioxidant Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. archimer.ifremer.fr [archimer.ifremer.fr]

- 6. Chemical Characterization of Trichoderma spp. Extracts with Antifungal Activity against Cocoa Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

Synthesis of cis-11,14-Eicosadienoic Acid Methyl Ester: A Technical Guide

Abstract

This in-depth technical guide provides a comprehensive overview of a viable synthetic pathway for cis-11,14-eicosadienoic acid methyl ester, a significant polyunsaturated fatty acid methyl ester.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and lipid research. It details a strategic approach that combines C-C bond formation and stereoselective alkene synthesis to achieve the target molecule with high isomeric purity. The guide elucidates the rationale behind the chosen synthetic route, provides detailed step-by-step experimental protocols, and discusses the critical parameters that ensure the successful synthesis and purification of the final product.

Introduction

This compound, also known as methyl (11Z,14Z)-icosa-11,14-dienoate, is a polyunsaturated fatty acid methyl ester (FAME) with a 20-carbon chain and two cis double bonds at the 11th and 14th positions.[1][3] Its structure is closely related to other biologically important fatty acids and their derivatives, which play crucial roles in various physiological processes. The precise synthesis of such molecules is of paramount importance for research into their biological functions, for use as analytical standards, and as precursors for the synthesis of more complex bioactive molecules.

This guide outlines a robust synthetic strategy that leverages established and reliable organic reactions to construct the target molecule. The chosen pathway emphasizes stereocontrol to ensure the desired cis,cis-1,4-diene configuration, a common structural motif in naturally occurring polyunsaturated fatty acids.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule, this compound (1), suggests a convergent approach. The molecule can be disconnected at the C12-C13 bond, leading to two key fragments: a C1-C12 aldehyde and a C13-C20 phosphonium ylide. This disconnection points towards a Wittig reaction as the key step for constructing the C11-C12 double bond with the desired cis stereochemistry.

The proposed forward synthesis, therefore, involves the following key transformations:

-

Synthesis of the C1-C12 aldehyde fragment: Starting from a commercially available long-chain fatty acid ester, such as methyl 10-undecenoate.

-

Synthesis of the C13-C20 phosphonium salt: This can be prepared from a suitable C8 alkyl halide.

-

The Wittig Reaction: A stereoselective Wittig reaction between the aldehyde and the ylide generated from the phosphonium salt to form the cis,cis-diene system.

-

Final Esterification (if necessary) and Purification: Ensuring the final product is the methyl ester and is of high purity.

This strategy is advantageous as it allows for the construction of the carbon skeleton and the stereoselective formation of one of the double bonds in a single, well-established reaction.

Synthesis Pathway Diagram

Figure 1: Overall synthetic strategy for this compound.

Experimental Protocols

Synthesis of the Aldehyde Fragment: Methyl 12-oxododecanoate

This part of the synthesis focuses on converting the terminal alkene of a readily available starting material into an aldehyde.

4.1.1. Step 1: Hydroboration-Oxidation of Methyl 10-undecenoate

The anti-Markovnikov hydration of the terminal alkene is achieved through hydroboration-oxidation, yielding the primary alcohol.

-

Protocol:

-

To a solution of methyl 10-undecenoate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add borane-tetrahydrofuran complex (BH3·THF, 1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (3 M, 1.2 equivalents) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 1.2 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 11-hydroxydodecanoate.

-

-

Causality: The use of borane ensures the anti-Markovnikov addition of water across the double bond, selectively forming the terminal alcohol. The basic hydrogen peroxide workup oxidizes the borane intermediate to the desired alcohol.

4.1.2. Step 2: Oxidation of Methyl 11-hydroxydodecanoate to Methyl 12-oxododecanoate

The primary alcohol is then oxidized to the corresponding aldehyde.

-

Protocol:

-

To a solution of pyridinium chlorochromate (PCC, 1.5 equivalents) and celite in anhydrous dichloromethane (DCM) under an inert atmosphere, add a solution of methyl 11-hydroxydodecanoate (1 equivalent) in DCM dropwise.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be purified by column chromatography on silica gel.

-

-

Causality: PCC is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. Celite is used to aid in the workup by adsorbing the chromium byproducts.

Synthesis of the Ylide Fragment: Octyltriphenylphosphonium bromide

This involves the preparation of the phosphonium salt, the precursor to the Wittig reagent.

-

Protocol:

-

A mixture of 1-bromooctane (1 equivalent) and triphenylphosphine (1.1 equivalents) in toluene is heated at reflux for 24 hours.

-

Cool the reaction mixture to room temperature, and the white precipitate of octyltriphenylphosphonium bromide is collected by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum.

-

-

Causality: This is a standard SN2 reaction where the nucleophilic triphenylphosphine displaces the bromide from 1-bromooctane to form the quaternary phosphonium salt.

The Wittig Reaction: Formation of this compound

This is the key step where the two fragments are coupled to form the desired cis,cis-diene system. The use of a non-stabilized ylide under salt-free conditions favors the formation of the cis-alkene.[4][5][6]

-

Protocol:

-

Suspend octyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise to the suspension. The formation of the orange-red ylide indicates a successful reaction.

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

Cool the ylide solution back to -78 °C and add a solution of methyl 12-oxododecanoate (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with hexane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to isolate this compound. The byproduct, triphenylphosphine oxide, can also be removed during chromatography.[4]

-

-

Causality: The strong base, n-BuLi, deprotonates the phosphonium salt to generate the highly reactive, non-stabilized ylide.[4][7] The reaction of this ylide with the aldehyde proceeds through a kinetically controlled pathway that favors the formation of the cis-oxaphosphetane intermediate, which then collapses to give the cis-alkene.[5][8] Performing the reaction at low temperatures enhances the stereoselectivity.

Quantitative Data Summary

| Step | Reactant | Product | Reagents | Typical Yield (%) |

| 4.1.1 | Methyl 10-undecenoate | Methyl 11-hydroxydodecanoate | 1. BH3·THF; 2. NaOH, H2O2 | 85-95 |

| 4.1.2 | Methyl 11-hydroxydodecanoate | Methyl 12-oxododecanoate | PCC, Celite | 70-85 |

| 4.2 | 1-Bromooctane | Octyltriphenylphosphonium bromide | PPh3 | 90-98 |

| 4.3 | Methyl 12-oxododecanoate & Ylide | This compound | n-BuLi | 50-70 |

Table 1: Summary of reaction steps and typical yields.

Workflow and Logical Relationship Diagram

Figure 2: Experimental workflow from starting materials to final product analysis.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and stereocontrolled method for the preparation of this compound. By employing a convergent strategy centered around a Z-selective Wittig reaction, this approach allows for the efficient construction of the target molecule from readily available starting materials. The provided protocols, along with the rationale behind the experimental choices, offer a solid foundation for researchers to successfully synthesize this important polyunsaturated fatty acid ester for their scientific investigations. Careful execution of the experimental procedures and purification steps is crucial for obtaining the final product with high purity and the desired stereochemistry.

References

- Wittig reaction. (2023, December 27). In Wikipedia.

- Wittig Reaction. (n.d.). Organic Chemistry Portal.

- Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023, January 22). Chemistry LibreTexts.

- Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.

- The Role of Methyl 10-Undecenoate as a Chemical Intermediate: Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- DFT Studies on cis-1,4-Polymerization of Dienes Catalyzed by a Cationic Rare-Earth Metal Complex Bearing an Ancillary PNP Ligand. (2020, March 19). MDPI.

- Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis. (2024, May 15). ACS Publications.

- This compound | C21H38O2 | CID 6430995. (n.d.). PubChem.

- 1,4-Diene synthesis by allylation or C-C coupling. (n.d.). Organic Chemistry Portal.

- Regio- and stereoselective synthesis of 1,4-dienes. (2007). Chemical Communications, (3), 276-278.

- Synthesis and Characterization of Phosphonates from Methyl Linoleate and Vegetable Oils. (2014, October 1). ResearchGate.

- A simple method of preparation of methyl trans-10,cis-12- and cis-9,trans-11-octadecadienoates from methyl linoleate. (1998, January 1). ResearchGate.

- Transformation of Methyl Linoleate to its Conjugated Derivatives with Simple Pd(OAc)2/Lewis Acid Catalyst. (2017, October 2). ResearchGate.

- The Pherobase Synthesis - methyl linoleate | C19H34O2. (n.d.). The Pherobase.

- CuI-catalyzed coupling reaction of aryl halides with terminal alkynes in the absence of palladium and phosphine. (2006). Chemical Communications, (38), 4029-4031.

- Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. (2016, August 1). Europe PMC.

- Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. (2021, February 25). ACS Publications.

- Substituted alkyne synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.

- Regioselective Reductive Coupling of Alkynes and Aldehydes Leading to Allylic Alcohols. (2003). Organic Letters, 5(5), 653-655.

- Sonogashira cross‐coupling reaction and Z‐selective hydrogenation to... (n.d.). ResearchGate.

- Sonogashira coupling, hydrogen amination, and intramolecular CAH arylation to generate indole. … (n.d.). ResearchGate.

- Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. (2019, August 10). ResearchGate.

- Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. (2017). Organic & Biomolecular Chemistry, 15(1), 103-107.

- BJOC - Search Results. (n.d.). Beilstein Journals.

Sources

- 1. This compound | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. CAS 2463-02-7: cis-11,14-eicosadienoic acid methyl*ester [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical and Chemical Properties of C20:2 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of C20:2 methyl ester, scientifically known as methyl cis,cis-11,14-eicosadienoate. As a polyunsaturated fatty acid methyl ester (FAME), this compound is of significant interest in various fields, including biochemistry, lipidomics, and the development of therapeutic agents. This document delves into its structural characteristics, physicochemical parameters, spectroscopic profile, and chemical reactivity. Detailed experimental protocols for its analysis and key chemical transformations are also provided to support researchers in their laboratory endeavors.

Introduction

C20:2 methyl ester is the methyl ester derivative of eicosadienoic acid, a 20-carbon fatty acid containing two double bonds. The most common isomer is cis-11,14-eicosadienoic acid methyl ester, which belongs to the omega-6 fatty acid family.[1] Its structure, comprising a long hydrocarbon chain and a methyl ester functional group, imparts specific physical and chemical characteristics that are crucial for its biological roles and applications. Understanding these properties is fundamental for researchers working on lipid metabolism, signaling pathways, and the formulation of lipid-based drug delivery systems.

Molecular Structure and Identification

The unambiguous identification of C20:2 methyl ester is paramount for any scientific investigation. Its molecular structure and nomenclature are key to its properties.

Nomenclature and CAS Number

-

Systematic (IUPAC) Name: methyl (11Z,14Z)-icosa-11,14-dienoate[2]

-

Common Names: Methyl cis,cis-11,14-eicosadienoate, 11,14-Eicosadienoic acid methyl ester[2][3]

Structural Formula

The chemical structure of C20:2 methyl ester consists of a 20-carbon chain with two cis double bonds at the 11th and 14th positions and a methyl ester group at one end.

Caption: 2D structure of methyl (11Z,14Z)-eicosadienoate.

Physical Properties

The physical properties of C20:2 methyl ester are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Molecular Formula | C21H38O2 | [2][3] |

| Molecular Weight | 322.53 g/mol | [2][3] |

| Appearance | Liquid | [3] |

| Boiling Point (Predicted) | 396.6 ± 11.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 0.881 ± 0.06 g/cm³ | [4] |

| Solubility | Insoluble in water | [4] |

| Storage Temperature | -20 °C | [3] |

Note: The boiling point and density are predicted values and should be considered as estimates.

Chemical Properties and Reactivity

As a polyunsaturated fatty acid methyl ester, C20:2 methyl ester exhibits reactivity primarily at its double bonds and the ester functional group.

Oxidation

The two double bonds in the C20:2 methyl ester are susceptible to oxidation, a process that can lead to the formation of a complex mixture of products, including hydroperoxides, aldehydes, and other oxygenated compounds.[5][6][7][8] The methylene group between the two double bonds is particularly prone to hydrogen abstraction, initiating the oxidation cascade. The oxidation of the structurally similar methyl linoleate has been extensively studied and serves as a good model.[5][6][7][8] Oxidation can be initiated by heat, light, or the presence of metal ions.

Key Oxidation Products (based on analogues):

-

Hydroperoxides

-

Aldehydes (e.g., hexanal)

-

Ketones

-

Alcohols

-

Epoxides

Caption: Simplified workflow of lipid peroxidation.

Hydrolysis

The ester linkage in C20:2 methyl ester can be hydrolyzed to yield eicosadienoic acid and methanol. This reaction can be catalyzed by acids, bases, or enzymes (lipases).

Acid-Catalyzed Hydrolysis: This is a reversible reaction that is typically carried out in the presence of a strong acid and an excess of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that produces the salt of the fatty acid (a soap) and methanol.

Caption: Hydrolysis reactions of C20:2 methyl ester.

Hydrogenation

The double bonds in C20:2 methyl ester can be reduced to single bonds through catalytic hydrogenation.[9][10][11][12] This process converts the unsaturated ester into a saturated one (methyl eicosanoate). Partial hydrogenation can also be achieved to produce monounsaturated methyl esters.

Common Catalysts:

-

Palladium on carbon (Pd/C)

-

Platinum oxide (PtO2)

-

Nickel catalysts

The degree of hydrogenation can be controlled by adjusting the reaction conditions, such as temperature, pressure, and catalyst type.

Spectroscopic and Analytical Characterization

A variety of analytical techniques are employed to confirm the identity and purity of C20:2 methyl ester.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of C20:2 methyl ester will show a molecular ion peak (M+) at m/z 322.5. The fragmentation pattern will be characteristic of a long-chain fatty acid methyl ester, with prominent peaks corresponding to the loss of the methoxy group (-OCH3) and cleavage at various points along the hydrocarbon chain. The NIST WebBook provides mass spectral data for 11,14-Eicosadienoic acid, methyl ester.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the different types of protons in the molecule. Key expected signals include:

-

A singlet for the methyl ester protons (~3.6 ppm).

-

Multiplets for the olefinic protons of the double bonds (~5.3-5.4 ppm).

-

A triplet for the terminal methyl group (~0.9 ppm).

-

A multiplet for the methylene protons between the double bonds (~2.8 ppm).

-

Multiplets for the other methylene protons along the chain.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (~174 ppm), the olefinic carbons (~127-130 ppm), the methyl ester carbon (~51 ppm), and the various methylene and methyl carbons of the aliphatic chain.

Infrared (IR) Spectroscopy

The IR spectrum of C20:2 methyl ester will display characteristic absorption bands:

-

A strong C=O stretching vibration for the ester group around 1740 cm⁻¹.

-

C-O stretching vibrations between 1000 and 1300 cm⁻¹.

-

C-H stretching vibrations for the aliphatic chain just below 3000 cm⁻¹.

-

A =C-H stretching vibration for the cis-double bonds around 3010 cm⁻¹.

Experimental Protocols

Gas Chromatography (GC) Analysis

GC is the most common technique for the analysis of fatty acid methyl esters.

Protocol for GC Analysis:

-

Sample Preparation: Dissolve a known amount of C20:2 methyl ester in a suitable solvent (e.g., hexane or heptane).

-

GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is typically used. A polar column (e.g., a wax-type column) is recommended for the separation of unsaturated FAMEs.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Temperature Program: A temperature gradient is typically employed to ensure good separation of FAMEs with different chain lengths and degrees of unsaturation.

-